PKCα Binding Affinity: JH-131e-153 Exhibits 8.1-Fold Higher Affinity Than AJH-836
JH-131e-153 demonstrates a binding affinity (Ki) of 2.90 nM for PKCα, whereas the closest stereoisomeric analog AJH-836 exhibits a Ki of 23.6 ± 2.0 nM for the same target under comparable assay conditions [1][2]. This represents an 8.1-fold increase in affinity for JH-131e-153.
| Evidence Dimension | PKCα binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.90 nM |
| Comparator Or Baseline | AJH-836 Ki = 23.6 ± 2.0 nM |
| Quantified Difference | 8.1-fold higher affinity (23.6 / 2.90 = 8.14) |
| Conditions | Displacement of [20-³H]PDBu from recombinant PKCα in presence of phosphatidylserine |
Why This Matters
Higher binding affinity translates to lower effective concentrations in cellular assays, reducing off-target effects and improving assay signal-to-noise ratios for PKCα-dependent readouts.
- [1] BindingDB BDBM50107112. Affinity Data Ki: 2.90 nM for Protein kinase C alpha type. Displacement of [20-³H]PDBu from recombinant PKC alpha in presence of phosphatidylserine. View Source
- [2] Table 1. DAG-lactone binding affinities for PKCα, PKCβII, PKCδ, and PKCϵ in vitro. J Biol Chem. 2018;293(22):8330-8341. doi:10.1074/jbc.RA117.000235. PKCα Ki for AJH-836: 23.6 ± 2.0 nM. View Source
